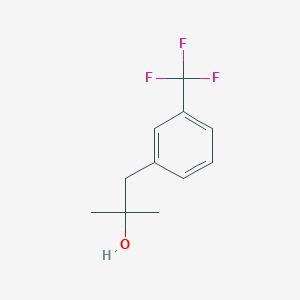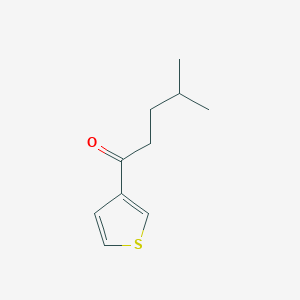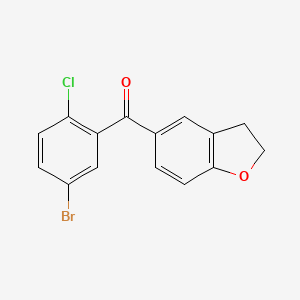
(5-bromo-2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanone
描述
(5-bromo-2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, along with a dihydrobenzofuran moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanone typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and efficiency. The process may include the use of advanced techniques such as continuous flow reactors and high-throughput screening to optimize reaction conditions and scale up the production .
化学反应分析
Types of Reactions
(5-bromo-2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine or chlorine sites, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
科学研究应用
(5-bromo-2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which (5-bromo-2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- (5-Bromo-2-chloro-phenyl)-(2,3-dihydrobenzofuran-5-yl)methanol
- (5-Bromo-2-chloro-phenyl)-(2,3-dihydrobenzofuran-5-yl)ethanone
- (5-Bromo-2-chloro-phenyl)-(2,3-dihydrobenzofuran-5-yl)propanone
Uniqueness
What sets (5-bromo-2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanone apart from similar compounds is its specific combination of bromine, chlorine, and dihydrobenzofuran moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
属性
分子式 |
C15H10BrClO2 |
|---|---|
分子量 |
337.59 g/mol |
IUPAC 名称 |
(5-bromo-2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanone |
InChI |
InChI=1S/C15H10BrClO2/c16-11-2-3-13(17)12(8-11)15(18)10-1-4-14-9(7-10)5-6-19-14/h1-4,7-8H,5-6H2 |
InChI 键 |
SLYCQRXDCXWKSZ-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C1C=C(C=C2)C(=O)C3=C(C=CC(=C3)Br)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1H-Pyrazol-3-amine, 1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-](/img/structure/B8709748.png)
![6-Chloro-2-propyl-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B8709767.png)
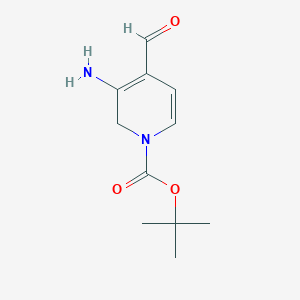
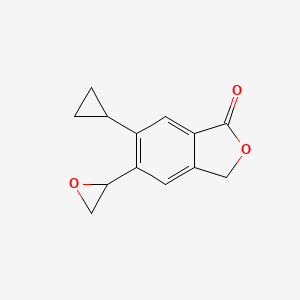
![8-amino-2,3,8,9-tetrahydropyrano[3,2-e]isoindol-1(7H)-one](/img/structure/B8709781.png)
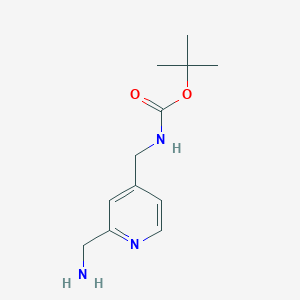
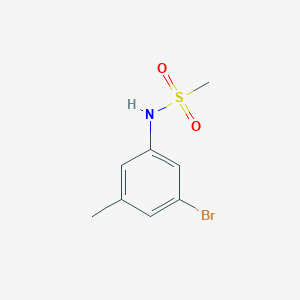
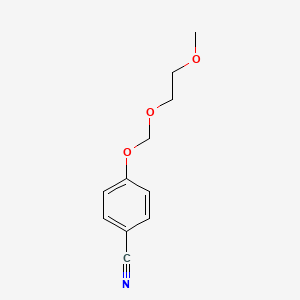
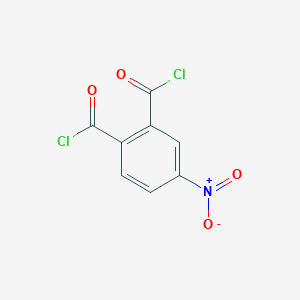
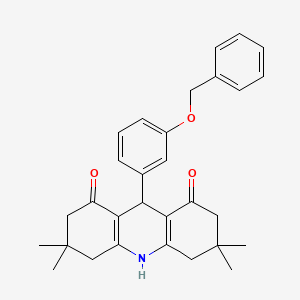
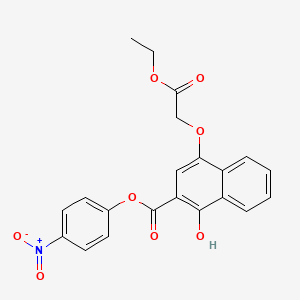
![n-[2-Chloro-5-(2-methoxyethyl)benzyl]cyclopropanamine](/img/structure/B8709827.png)
